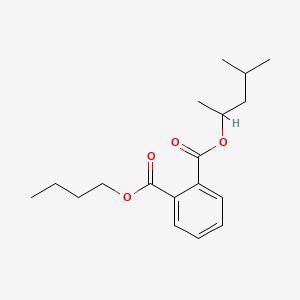
Phthalic acid, butyl 4-methylpent-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, butyl 4-methylpent-2-yl ester is an organic compound with the molecular formula C18H26O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its applications in various industrial processes and products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 4-methylpent-2-yl ester can be synthesized through the esterification of phthalic anhydride with butyl 4-methylpent-2-yl alcohol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+Butyl 4-methylpent-2-yl alcohol→Phthalic acid, butyl 4-methylpent-2-yl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phthalic acid, butyl 4-methylpent-2-yl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and butyl 4-methylpent-2-yl alcohol.
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and butyl 4-methylpent-2-yl alcohol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Phthalic acid, butyl 4-methylpent-2-yl ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of phthalic acid, butyl 4-methylpent-2-yl ester involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.
Comparación Con Compuestos Similares
Similar Compounds
Diisobutyl phthalate: Another phthalate ester with similar plasticizing properties.
Diethyl phthalate: Used as a plasticizer and solvent in various applications.
Dimethyl phthalate: Commonly used in insect repellents and as a plasticizer.
Uniqueness
Phthalic acid, butyl 4-methylpent-2-yl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its molecular structure allows for specific interactions with polymers, making it particularly effective as a plasticizer in certain applications.
Propiedades
Fórmula molecular |
C18H26O4 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-O-butyl 2-O-(4-methylpentan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-6-11-21-17(19)15-9-7-8-10-16(15)18(20)22-14(4)12-13(2)3/h7-10,13-14H,5-6,11-12H2,1-4H3 |
Clave InChI |
LZTPMFVLYWXOSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


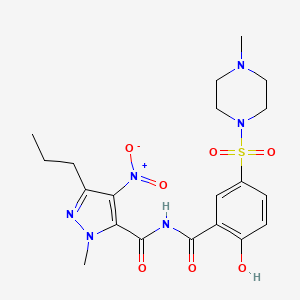
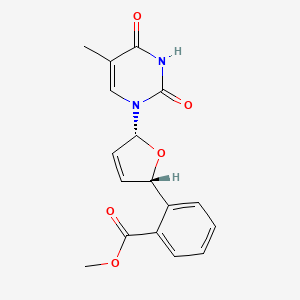
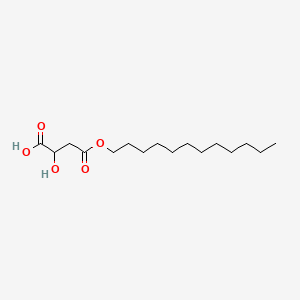
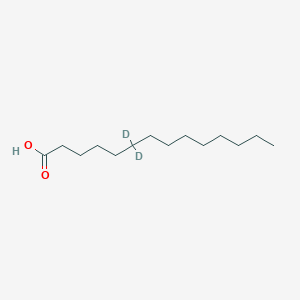
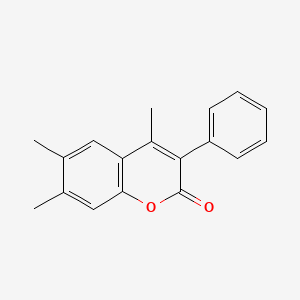

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

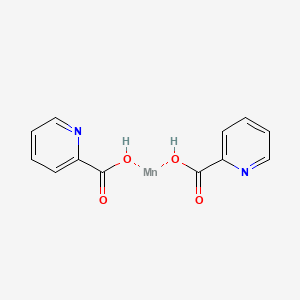
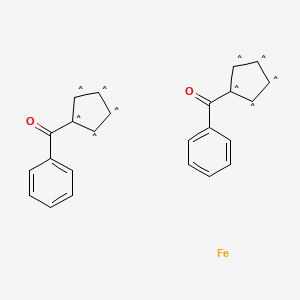
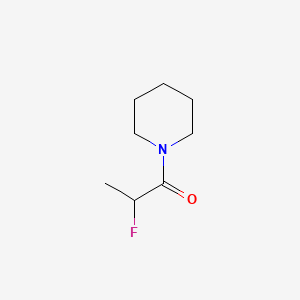
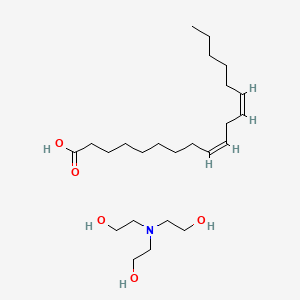
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

